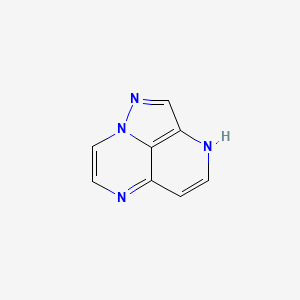![molecular formula C14H15N3O2 B12567961 Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- CAS No. 185012-94-6](/img/structure/B12567961.png)
Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- typically involves multi-step organic reactions. The exact synthetic route can vary, but it generally includes the formation of the cinnolin ring system followed by the introduction of the acetamide group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide: A simpler compound with a similar functional group but lacking the complex cinnolin ring system.
Cinnoline Derivatives: Compounds with a cinnoline ring system, which may share some chemical properties but differ in functional groups and overall structure.
Uniqueness
Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)- is unique due to its specific combination of functional groups and ring systems
Propiedades
Número CAS |
185012-94-6 |
|---|---|
Fórmula molecular |
C14H15N3O2 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
N-(2-oxo-3,5,6,10b-tetrahydro-1H-benzo[f]cinnolin-9-yl)acetamide |
InChI |
InChI=1S/C14H15N3O2/c1-8(18)15-10-4-2-9-3-5-13-12(11(9)6-10)7-14(19)17-16-13/h2,4,6,12H,3,5,7H2,1H3,(H,15,18)(H,17,19) |
Clave InChI |
ZDWSOCASUSZRBO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(CCC3=NNC(=O)CC32)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


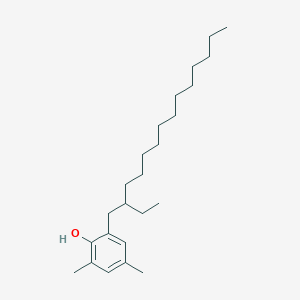
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
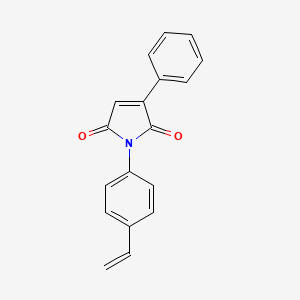
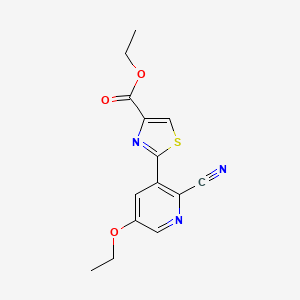
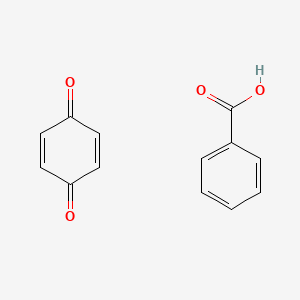
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)
![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)


